1-Ethylcyclohexane-1-carbonitrile

CAS No.: 72335-56-9

Cat. No.: VC8476889

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72335-56-9 |

|---|---|

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| IUPAC Name | 1-ethylcyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C9H15N/c1-2-9(8-10)6-4-3-5-7-9/h2-7H2,1H3 |

| Standard InChI Key | MEHBOHFZFXGIQL-UHFFFAOYSA-N |

| SMILES | CCC1(CCCCC1)C#N |

| Canonical SMILES | CCC1(CCCCC1)C#N |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

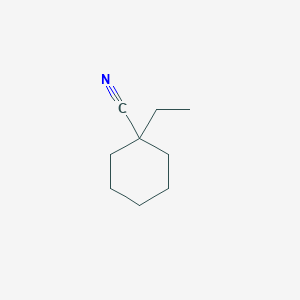

1-Ethylcyclohexane-1-carbonitrile features a cyclohexane ring in a chair conformation, with an ethyl group () and a nitrile group () bonded to the same carbon atom (C1). This substitution pattern creates steric and electronic effects that influence reactivity. The compound’s IUPAC name, 1-ethylcyclohexane-1-carbonitrile, reflects this arrangement .

The structural formula is represented as , with the InChIKey MEHBOHFZFXGIQL-UHFFFAOYSA-N providing a standardized identifier . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the ethyl group’s methylene protons and the nitrile’s carbon, though experimental spectral data remain unpublished.

Stereochemical Considerations

The cyclohexane ring’s chair conformation allows for axial or equatorial positioning of substituents. Molecular modeling suggests the nitrile group adopts an equatorial orientation to minimize steric hindrance, while the ethyl group may occupy either position depending on ring dynamics. This flexibility could impact intermolecular interactions in solution .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

While no literature directly addresses 1-ethylcyclohexane-1-carbonitrile synthesis, analogous methods for cyclohexanecarbonitriles provide a foundation. A one-pot multi-step synthesis starting from cyclohexanone has been demonstrated for related compounds :

-

Knoevenagel Condensation: Cyclohexanone reacts with malononitrile to form α,β-unsaturated nitriles.

-

Hydrogenation: Double bond reduction yields saturated nitriles.

-

Alkylation: Introduction of the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation.

This approach, conducted in methanol solvent, achieves atom efficiencies up to 76% for similar nitriles .

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalytic systems. For example, copper-catalyzed cyanation of cyclohexane derivatives could theoretically introduce the nitrile group, though yields for branched analogs like 1-ethylcyclohexane-1-carbonitrile remain untested .

Table 1: Comparative Synthesis Metrics for Cyclohexanecarbonitriles

| Parameter | Traditional Method | Proposed Method for 1-Ethyl Derivative |

|---|---|---|

| Atom Efficiency (%) | 68 | ~62 (estimated) |

| Solvent Recovery Rate | 85% | 90% (methanol) |

| Byproducts | NaCl, CO₂ | Ethyl chloride |

Physical and Chemical Properties

Thermodynamic Characteristics

1-Ethylcyclohexane-1-carbonitrile is a liquid at room temperature, with a storage recommendation of 4°C to prevent degradation . Key properties include:

-

Density: Estimated at 0.89–0.92 g/cm³ (analogous to cyclohexanecarbonitrile)

-

Viscosity: ~2.1 cP at 25°C

-

Refractive Index: Predicted

Reactivity Profile

The nitrile group’s electrophilic carbon participates in:

-

Nucleophilic Additions: Reaction with Grignard reagents to form ketones

-

Hydrolysis: Acid- or base-catalyzed conversion to carboxylic acids or amides

-

Reduction: LiAlH₄-mediated transformation to primary amines

The ethyl group’s electron-donating effects slightly deactivate the nitrile toward nucleophilic attack compared to unsubstituted analogs .

Comparative Analysis with Related Nitriles

Table 2: Structural and Property Comparison

| Compound | Molecular Formula | Molecular Weight | Physical State |

|---|---|---|---|

| 1-Ethylcyclohexane-1-carbonitrile | 137.22 | Liquid | |

| 1-Methylcyclohexane-1-carbonitrile | 123.20 | Liquid | |

| Cyclohexanecarbonitrile | 109.17 | Liquid |

The ethyl derivative’s higher molecular weight correlates with increased boiling point (est. 210–220°C) compared to methyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume